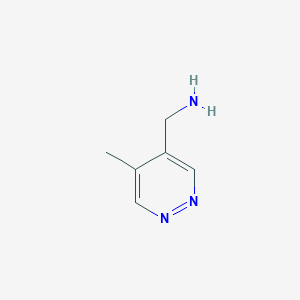

4-Aminomethyl-5-methylpyridazine

説明

Contextualization within Aminomethyl-Substituted Pyridazine (B1198779) Chemistry

4-Aminomethyl-5-methylpyridazine belongs to the broader class of aminomethyl-substituted pyridazines, which are characterized by an aminomethyl group (-CH2NH2) attached to the pyridazine ring. The position of the aminomethyl and methyl substituents on the pyridazine core is crucial in defining the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions.

The synthesis of substituted pyridazines can be achieved through various strategies, including inverse-electron-demand Diels-Alder reactions of tetrazines with alkynyl sulfides, which allows for regioselective construction of the pyridazine ring. rsc.org Other methods involve ring-closing metathesis, which has been successfully applied to create both pyridines and, for the first time, pyridazines, with a key step being the elimination of a sulfinate to form the aromatic system. rsc.org Furthermore, one-pot, multi-component reactions can yield highly substituted pyridazines through domino sequences of reactions. acs.org

While specific synthetic routes for this compound are not extensively documented in publicly available literature, the general methodologies for creating substituted pyridazines provide a framework for its potential synthesis. The presence of the aminomethyl group is significant, as this functional group can be introduced through various synthetic pathways, such as the reduction of a corresponding nitrile or the amination of a halomethyl derivative. The aminomethyl moiety offers a site for further chemical modification, allowing for the construction of more complex molecules.

Significance of the Pyridazine Core in Molecular Design and Drug Discovery

The pyridazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. nih.gov It is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts a significant dipole moment and hydrogen bonding capabilities. These features are highly advantageous for molecular recognition and binding to biological targets. nih.gov

The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, and the ring system itself can participate in π-π stacking interactions, both of which are crucial for the affinity and specificity of drug-target interactions. nih.gov The pyridazine core is often considered a bioisostere of other aromatic rings, such as benzene (B151609) or pyridine (B92270), but with modified electronic and solubility properties. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Research into pyridazine derivatives has led to the discovery of compounds with a wide range of biological activities, including antidepressant, serotonergic, and dopaminergic effects. nih.gov For instance, studies on 3-aminopyridazine (B1208633) derivatives have shown that the substitution pattern on the pyridazine ring can be modulated to achieve selective activity at different receptors. nih.gov This highlights the potential of the pyridazine core as a versatile template for the design of new therapeutic agents. The aminomethyl group, in particular, is a common feature in many biologically active compounds, often contributing to improved solubility and providing a key interaction point with target proteins. nih.gov

Below is a table summarizing the key properties of this compound based on available data.

| Property | Value | Source |

| CAS Number | 1149586-58-2 | biosynth.combldpharm.com |

| Molecular Formula | C6H9N3 | Inferred from name |

| Molecular Weight | 123.16 g/mol | Calculated |

| Canonical SMILES | CC1=C(CN)C=NN=C1 | Inferred from structure |

| InChI Key | Inferred from structure | Inferred from structure |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-methylpyridazin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSZWZBAMSAIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Aminomethyl 5 Methylpyridazine and Analogues

Established Synthetic Routes for Aminomethylpyridazines

Traditional methods for synthesizing pyridazine (B1198779) derivatives often involve the condensation of dicarbonyl compounds with hydrazine (B178648), followed by functional group manipulations. These routes provide a foundational framework for accessing a wide array of substituted pyridazines.

The construction of the pyridazine nucleus is the cornerstone of synthesizing compounds like 4-Aminomethyl-5-methylpyridazine. A common and versatile method involves the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine hydrate (B1144303). This condensation reaction leads to the formation of dihydropyridazines, which can then be oxidized to the aromatic pyridazine ring. organic-chemistry.org

Another significant route is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This approach utilizes electron-deficient dienes, such as 1,2,4,5-tetrazines, which react with various dienophiles (like alkynes) to form a pyridazine ring after the extrusion of a dinitrogen molecule. rsc.orgelsevierpure.comrsc.org This method is particularly powerful for creating highly substituted pyridazines. For instance, the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers can produce functionalized pyridazines with a high degree of regiocontrol. organic-chemistry.org

Furthermore, pyridazine derivatives can be synthesized from furan (B31954) precursors. For example, refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol (B145695) yields 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives. nih.gov

Table 1: Selected Methods for Pyridazine Ring Formation

| Precursors | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds & Methyl ketones | Hydrazine | 3,6-Diarylpyridazines | organic-chemistry.org |

| 1,2,4,5-Tetrazines & Alkynyl sulfides | Heat | Trisubstituted pyridazines | rsc.orgelsevierpure.com |

| β,γ-Unsaturated hydrazones | Copper catalyst | 1,6-Dihydropyridazines | organic-chemistry.org |

Once the pyridazine core is established, the introduction of specific substituents such as methyl and aminomethyl groups is a critical step. For compounds like this compound, these groups can either be incorporated from the start using appropriately substituted precursors or added to the pyridazine ring through subsequent functionalization reactions.

A common strategy for introducing an aminomethyl group is through the reduction of a cyano group. For example, 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acids can be modified to introduce an aminomethyl group. nih.gov The synthesis involves the amidation of the carboxylic acid, followed by the selective hydrogenation of the nitrile (cyano group) using catalysts like Raney Nickel to yield the desired aminomethyl-pyridine. nih.gov A similar strategy could be envisioned for a pyridazine scaffold.

The introduction of a methyl group can often be achieved by using a starting material that already contains the methyl substituent, such as a methyl-substituted dicarbonyl compound in a condensation reaction.

Another approach involves the direct amination of a suitable pyridazine precursor. For instance, the synthesis of 4-amino-5-methylpyridone has been achieved by reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia (B1221849) in an autoclave with the addition of an ammonium (B1175870) bromide salt. google.comgoogle.com While this example pertains to a pyridone, it demonstrates a potential route for introducing an amino function at the C4 position adjacent to a C5-methyl group.

Achieving the correct placement of substituents on the pyridazine ring (regioselectivity) is a significant synthetic challenge. The inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with unsymmetrical alkynes offers a powerful tool for controlling regiochemistry. rsc.orgelsevierpure.comrsc.orgdntb.gov.ua The regioselectivity of the cycloaddition can be influenced by the nature of the substituents on both the tetrazine and the alkyne. For example, studies have shown that the reaction between tetrazines and alkynyl sulfides can produce trisubstituted pyridazines with high regioselectivity. rsc.orgelsevierpure.com The oxidation state of the sulfur substituent on the alkyne can even switch the regioselectivity of the reaction. rsc.org

Copper-catalyzed cyclization of β,γ-unsaturated hydrazones also proceeds with remarkable regioselectivity to form 1,6-dihydropyridazines, which can be oxidized to pyridazines. organic-chemistry.org

Advanced Synthetic Approaches to Pyridazine Scaffolds

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing complex heterocyclic molecules, including multi-component reactions and advanced catalytic systems.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable for the functionalization of pyridazine rings. nih.gov This reaction allows for the formation of carbon-carbon bonds by coupling a halogenated pyridazine with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov This method is highly versatile for introducing aryl or other organic fragments onto the pyridazine core. nih.govnih.govorganic-chemistry.orglibretexts.orgacs.org For instance, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) have been synthesized using the Suzuki-Miyaura reaction to functionalize the 3- and 6-positions of the pyridazine ring. nih.govnih.gov

Table 2: Example of Suzuki-Miyaura Cross-Coupling for Pyridazine Functionalization

| Pyridazine Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

|---|

Other catalytic systems, such as copper-catalyzed reactions, have also been developed for synthesizing pyridazines. For example, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield either 1,6-dihydropyridazines or fully aromatic pyridazines depending on the choice of solvent. organic-chemistry.org

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex heterocyclic structures. tubitak.gov.tr These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial parts of all reactants. This strategy minimizes the need for isolating intermediates, thereby saving time and resources.

Several one-pot procedures for pyridazine synthesis have been reported. For example, new pyrazolo[3,4-c]pyridazine derivatives have been synthesized via a one-pot, three-component reaction of arylglyoxalmonohydrates, a pyrazolone (B3327878) derivative, and hydrazine hydrate. researchgate.net Another example is the synthesis of pyridazinones from arenes, cyclic anhydrides, and phenylhydrazine (B124118) derivatives under ultrasonic irradiation. researchgate.net Furthermore, a one-pot strategy for synthesizing phthalazines and pyridazino-aromatics from aromatic aldehydes has been developed. nih.gov Such MCRs are powerful tools for creating molecular diversity and are well-suited for combinatorial chemistry and drug discovery efforts. tubitak.gov.tr

Stereoselective Synthesis of Pyridazine Analogues

The synthesis of pyridazine analogues with specific stereochemical configurations is an area of growing interest, driven by the demand for enantiomerically pure compounds in various fields of chemical research. While direct stereoselective methods for this compound are not extensively documented, principles derived from the synthesis of related heterocyclic systems, such as tetrahydropyridines and other pyridazine precursors, offer valuable insights.

A key strategy involves the stereoselective ring-expansion of smaller, more readily available chiral precursors. For instance, a metal-free, scalable ring-expansion of monocyclopropanated pyrroles and furans has been developed to produce highly functionalized tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives. nih.gov This method relies on a cyclopropylcarbinyl cation rearrangement to achieve selective cleavage of an endocyclic cyclopropane (B1198618) C-C bond, thereby establishing the stereochemistry of the resulting six-membered ring. nih.gov Such a strategy could conceptually be adapted to create chiral pyridazine precursors.

Another approach involves leveraging the existing chirality of natural products. For example, a novel chiral pool approach for the synthesis of l-piperazic acid has been achieved starting from l-prolinol. acs.org This method involves the formation of a cyclic hydrazone, which can then be reduced to a cyclic hydrazine, a direct precursor to a chiral piperazine (B1678402) structure. acs.org The oxidation of such cyclic hydrazones can also lead to pyridazine derivatives, suggesting a potential pathway to chiral pyridazine analogues. acs.org

The table below summarizes selected stereoselective strategies applicable to the synthesis of pyridazine analogues.

| Method | Precursor | Key Transformation | Product Type | Potential Application |

| Ring-Expansion | Monocyclopropanated pyrroles | Cyclopropylcarbinyl cation rearrangement | Tetrahydropyridines | Access to chiral six-membered nitrogen heterocycles that can be further elaborated into pyridazines. |

| Chiral Pool Synthesis | L-prolinol | Formation and reduction of cyclic hydrazone | Orthogonally protected L-piperazic acid | Demonstrates the use of a readily available chiral starting material to create complex chiral heterocycles. |

| Asymmetric Cycloaddition | Not specified | Diels-Alder reactions | Functionalized pyridazines | Can be used to set multiple stereocenters in a single step, though controlling regioselectivity is key. |

These methodologies underscore the importance of precursor control and strategic reaction selection in achieving stereoselectivity. The development of these methods for pyridazine analogues is crucial for accessing novel chemical entities with specific three-dimensional arrangements.

Industrial Scale-Up Considerations in Pyridazine Synthesis Research

Transitioning a synthetic route for a pyridazine derivative from a laboratory setting to industrial-scale production introduces a host of challenges that must be addressed to ensure the process is efficient, cost-effective, and environmentally responsible. google.comresearchgate.net

Process Optimization for Yield and Purity in Large-Scale Production

The primary goals of industrial process optimization are to maximize product yield and purity while minimizing costs and operational complexity. For pyridazine synthesis, this involves a multi-faceted approach.

One critical aspect is the choice of starting materials and reagents. For large-scale synthesis, reagents should be inexpensive, readily available, and safe to handle. google.com For example, an alternative synthesis for the process intermediate 4-amino-5-methylpyridone was developed to avoid multi-step processes that are unsuitable for large-scale production. google.com This optimized process involved reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave with an ammonium bromide salt, a method designed to be carried out on an industrial scale. google.com

Reaction conditions must be meticulously optimized. This includes temperature, pressure, reaction time, and solvent selection. The use of continuous flow reactors, for instance, can offer superior control over these parameters compared to traditional batch processes, leading to improved consistency and yield. ucla.edu Bayesian optimization has been employed to simultaneously optimize reaction yield and production rate in the synthesis of pyridinium (B92312) salts, demonstrating a sophisticated approach to finding optimal conditions in a multi-variable space. ucla.edu

Purification methods are also a major consideration. Chromatographic purification, while common in the lab, is often avoided in large-scale processes due to high solvent consumption and cost. google.com Therefore, developing processes where the final product can be isolated by simple precipitation or crystallization is highly desirable.

The following table outlines key parameters and strategies for process optimization in large-scale pyridazine synthesis.

| Parameter | Laboratory Scale | Industrial Scale Strategy | Rationale |

| Reagents | High purity, specialized reagents | Inexpensive, readily available, safe | Cost-effectiveness and supply chain reliability. google.com |

| Reaction Control | Manual control of batch reactions | Automated continuous flow reactors, statistical design of experiments (DoE) | Enhanced control, consistency, and efficiency. ucla.edu |

| Purification | Chromatography | Crystallization, precipitation, extraction | Reduced cost, solvent waste, and complexity. google.com |

| Yield Optimization | Often focuses on maximizing conversion | Focus on space-time yield and overall process efficiency | Balances reaction speed and volume to maximize output over time. ucla.edu |

Sustainability and Green Chemistry Principles in Synthetic Design

Modern chemical manufacturing places a strong emphasis on sustainability and the principles of green chemistry. The goal is to design synthetic routes that are not only efficient but also minimize environmental impact.

Key green chemistry principles applicable to pyridazine synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Inverse electron demand Diels-Alder reactions, for example, can be highly atom-economical routes to pyridazines. rsc.orgorganic-chemistry.org

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives like water or ethanol, or the reactions should be conducted under solvent-free conditions. researchgate.netnih.gov Microwave-assisted synthesis in ethanol has been shown to be an efficient and green method for preparing pyridine (B92270) derivatives, offering high yields and short reaction times. nih.govacs.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave irradiation or carrying out reactions at ambient temperature and pressure. nih.govacs.org Ball milling is another energy-efficient technique that has been used for the C-2 alkynylation of pyridine N-oxides under solvent-free conditions. acs.org

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, pyridines have been produced from glycerol (B35011), a byproduct of biodiesel production, using thermo-catalytic conversion over zeolite catalysts. rsc.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled and reused, reducing waste. nih.gov Copper-catalyzed click reactions have been used for the sustainable synthesis of pyridazine-triazole scaffolds. nih.gov

The table below highlights the application of green chemistry principles in the synthesis of pyridazine and related heterocycles.

| Green Chemistry Principle | Application in Pyridazine/Pyridine Synthesis | Example | Reference |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS) | One-pot, four-component reaction to produce pyridine derivatives with yields of 82-94% in 2-7 minutes. | nih.govacs.org |

| Safer Solvents | Use of ethanol as a reaction medium. | Microwave irradiation in ethanol for the synthesis of novel pyridines. | nih.govacs.org |

| Catalysis | Use of reusable catalysts. | Cu-catalyzed click reaction for synthesizing pyridazine-triazole scaffolds. | nih.gov |

| Renewable Feedstocks | Conversion of biomass-derived glycerol. | Thermo-catalytic conversion of glycerol and ammonia to pyridines over zeolite catalysts. | rsc.org |

| Atom Economy | Cycloaddition reactions. | Inverse-electron-demand Diels-Alder reaction of tetrazines and alkynyl sulfides to form trisubstituted pyridazines. | rsc.org |

By integrating these principles into the early stages of synthetic route design, the chemical industry can develop more sustainable and economically viable processes for the production of this compound and other valuable chemical compounds.

Structure Activity Relationship Sar Studies of Aminomethylpyridazine Analogues

Systematic Structural Modifications of Aminomethylpyridazines

Systematic modification of the aminomethylpyridazine scaffold is a fundamental strategy in medicinal chemistry to explore and optimize biological activity. This involves altering substituents, their positions, and the nature of functional groups to understand their impact on interactions with biological targets. The pyridazine (B1198779) ring itself offers unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are significant in drug-target interactions. nih.gov

The type and position of substituents on the pyridazine ring can dramatically influence the biological activity of aminomethylpyridazine analogues. Studies on various pyridazine and pyridine (B92270) derivatives have shown that the introduction of different functional groups can either enhance or diminish their interaction with biological targets. For instance, in a review of pyridine derivatives, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups was found to enhance antiproliferative activity. nih.govnih.gov Conversely, the inclusion of bulky groups or halogen atoms often leads to a decrease in such activity. nih.govnih.gov

The following table summarizes the general effects of different substituent types on the biological activity of pyridazine and related heterocyclic analogues.

Click on the headers to sort the data.

| Substituent Group | General Effect on Biological Activity | Example Context |

|---|---|---|

| -OCH3, -OH, -C=O, -NH2 | Enhancement | Antiproliferative activity in pyridine derivatives nih.govnih.gov |

| Halogen atoms | Decrease | Antiproliferative activity in pyridine derivatives nih.govnih.gov |

| Bulky groups | Decrease | Antiproliferative activity in pyridine derivatives nih.govnih.gov |

| Sulfonamide moiety | Improved systemic exposure | Antifungal pyridazinone derivatives nih.gov |

The specific placement of functional groups on the pyridazine ring, known as positional isomerism, is a critical determinant of pharmacological activity. The relative positions of the nitrogen atoms in the pyridazine ring create a unique electronic distribution that can be significantly altered by the location of substituents. nih.gov This, in turn, affects how the molecule binds to its biological target.

Studies on donor-acceptor-structured luminogens based on pyridine derivatives have shown that changing the substituent position from meta to ortho to para resulted in bathochromically shifted absorption and fluorescence emission peaks, indicating altered electronic properties due to changes in intramolecular conjugation. nih.gov In one case, replacing a pyridine ring with a pyridazine heterocycle led to a threefold increase in inhibitory potency, demonstrating the unique contribution of the pyridazine structure. nih.gov The subsequent structure-activity relationship (SAR) analysis of topological isomers confirmed the distinctive nature of the pyridazine heterocycle in that specific pharmacophore. nih.gov

Research on pyrrolidine (B122466) derivatives has also shown that substitution at different positions has a significant impact on the ratio of resulting regioisomers, with some substituents favoring one isomer over another. acs.org This selectivity underscores how positional changes can dictate the outcome of chemical reactions and, by extension, the biological profile of the final products. While direct SAR studies on positional isomers of 4-aminomethyl-5-methylpyridazine are not widely available in the provided results, the principles from related heterocyclic systems strongly suggest that moving the aminomethyl or methyl group to other positions on the pyridazine ring would likely result in significant changes in biological activity.

The functional groups attached to the pyridazine core, particularly the aminomethyl and methyl groups, play a direct role in the binding interactions with a receptor. The pyridazine ring's nitrogen atoms are key hydrogen-bond acceptors, a property that is fundamental in drug-target interactions. nih.govblumberginstitute.org The amino group (-NH2) in the aminomethyl substituent can act as a hydrogen-bond donor, further strengthening the binding to a receptor.

The importance of specific functional groups is well-documented in related structures. For instance, in studies of manzamine analogues, the modification of a carbonyl functional group to a more lipophilic functionality led to a significant increase in antimalarial activity, indicating that the original group was a liability for that specific biological action. nih.gov Similarly, for certain inhibitors of Mycobacterium tuberculosis, the nitrogen in urea (B33335) analogues was found to be essential for anti-tubercular activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Applications in Aminomethylpyridazine Research

QSAR and G-QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models are invaluable tools in modern drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures. nih.gov

Various computational models, including Multiple Linear Regression (MLR) and Artificial Neural Network (ANN), have been developed to predict the biological activities of pyridazine derivatives. kfupm.edu.saresearchgate.net These models use calculated molecular descriptors to forecast properties like inhibition efficiency or antiproliferative activity. nih.govkfupm.edu.sa For example, a study on pyridazine corrosion inhibitors utilized both MLR and ANN models, finding that the ANN model provided superior predictive results. kfupm.edu.saresearchgate.net

In another study, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to explore the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives to their target, the Fibroblast growth factor receptor 1 (FGFR1). tandfonline.com The high predictive power of these models allowed for the rational design of more potent inhibitors. tandfonline.com Such computational approaches are not limited to small molecules; they have also been successfully applied to predict the activity of peptides, demonstrating the broad applicability of QSAR in biological research. nih.govmedium.com These predictive models, once validated, can be used for virtual screening of large compound libraries to identify potential new hits, significantly accelerating the early stages of drug discovery. nih.gov

A core component of QSAR studies is the identification of molecular descriptors that correlate with biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its lipophilicity, electronic properties, and size.

Commonly used descriptors in the study of pyridazine and related compounds include:

Lipophilicity parameters (logP): These describe the hydrophobicity of a molecule, which can influence its ability to cross cell membranes. In some studies of pyridothiazines, lipophilicity was correlated with molecular and biomolecular descriptors. researchgate.net

Molecular descriptors: These include molar mass, molar volume, and molar refractivity. researchgate.netjocpr.com

Quantum chemical descriptors: These are derived from calculations and include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. kfupm.edu.saresearchgate.net

Topological descriptors: These describe the shape and branching of the molecule.

A study on pyridazine corrosion inhibitors found that their adsorption was dependent on five specific descriptors derived from Density Functional Theory (DFT) calculations and other software. kfupm.edu.saresearchgate.net In another QSAR study on anti-ulcer agents, descriptors like conformation minimum energy, molar volume, and parachor were found to have excellent predictive power. jocpr.com By understanding which descriptors are most influential, chemists can strategically modify a lead compound, like this compound, to enhance its desired biological activity.

The following table presents some molecular descriptors and their relevance in QSAR studies of pyridazine-related compounds.

Click on the headers to sort the data.

| Descriptor Category | Specific Descriptor Examples | Relevance/Correlation |

|---|---|---|

| Lipophilicity | logP, RM0 | Correlated with human intestinal absorption, plasma protein binding, and antiproliferative activity. researchgate.net |

| Constitutional | Molar Mass, Molar Volume | Correlated with RM0 values in quinobenzothiazines. researchgate.net |

| Quantum Chemical | HOMO/LUMO energies | Used in predictive models for corrosion inhibition of pyridazines. kfupm.edu.saresearchgate.net |

| Thermodynamic | Conformation Minimum Energy | Found to have high predictive power in models for anti-ulcer agents. jocpr.com |

Conformational Analysis of Aminomethylpyridazines and its SAR Implications

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its biological activity. For aminomethylpyridazine analogues, the spatial orientation of the aminomethyl group relative to the pyridazine ring system significantly influences how the molecule interacts with its biological target. This conformational preference can impact binding affinity, selectivity, and ultimately, the pharmacological effect of the compound. Through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can elucidate the preferred conformations of these molecules and correlate them with their structure-activity relationship (SAR).

A key aspect of the conformational analysis of aminomethylpyridazines is the rotational barrier around the single bond connecting the aminomethyl group to the pyridazine ring. The torsional angle, which defines the orientation of the amino group with respect to the plane of the heterocyclic ring, can be influenced by various factors. These include steric hindrance from adjacent substituents on the pyridazine ring and intramolecular hydrogen bonding possibilities.

For instance, in the case of this compound, the methyl group at the 5-position introduces steric bulk adjacent to the aminomethyl group. This steric hindrance can restrict the free rotation around the C4-C(aminomethyl) bond, favoring certain conformations over others. Computational studies, such as ab initio energy calculations, can predict the most stable conformers by identifying the lowest energy states. These preferred conformations are often the ones that are biologically active, as they present the optimal arrangement of atoms for interaction with a receptor's binding site.

The implications of conformational restriction on SAR are profound. A molecule that is pre-organized into its bioactive conformation, or has a low energy barrier to adopting it, will generally exhibit higher binding affinity. This is because less entropic penalty is paid upon binding to the receptor. Research on related heterocyclic compounds has demonstrated the importance of a restricted conformation for biological activity. For example, in a study on factor Xa inhibitors incorporating a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B1588877) scaffold, X-ray analysis and computational calculations suggested that a restricted conformation influenced the affinity for the S4 subsite of the enzyme. nih.gov This principle can be extrapolated to aminomethylpyridazines, where a conformationally constrained analogue might exhibit enhanced potency.

Furthermore, the conformation of the aminomethyl group determines the spatial projection of the nitrogen atom's lone pair of electrons and the N-H protons, which are often crucial for forming hydrogen bonds with the target protein. Molecular dynamics simulations and biochemical analyses of pyridazine-based compounds have revealed that they can mediate their biological effects, such as the inhibition of amyloid fibrils, by stabilizing the protein monomer in a partially unfolded state. nih.gov The specific conformation of the pyridazine derivative dictates the effectiveness of these stabilizing interactions.

In the broader context of medicinal chemistry, conformational analysis is a powerful tool for rational drug design. By understanding the conformational preferences of a lead compound like an aminomethylpyridazine, chemists can design analogues with modified conformational properties to improve activity. This can involve introducing rigidifying elements into the structure or strategically placing substituents to favor a desired conformation. For example, molecular mechanics and superimposition studies have been successfully used to deduce the biologically active conformations of compounds targeting dopamine (B1211576) receptors, providing a structural basis for their activity and enantioselectivity. nih.gov

The table below summarizes key findings from conformational studies on analogous heterocyclic systems, which provide insights into the potential SAR implications for aminomethylpyridazines.

| Compound Class | Key Conformational Feature | SAR Implication | Citation |

| Tetrahydrothiazolopyridine Derivatives | Restricted conformation due to intramolecular interactions | Enhanced affinity for the S4 subsite of factor Xa | nih.gov |

| Pyridazine-based Amyloid Inhibitors | Stabilization of protein monomer in a specific conformation | Inhibition of amyloid fibril formation | nih.gov |

| Substituted Pyridine Analogues | Steric influence of C5 substitution on ring conformation | Modulation of binding affinity at nicotinic acetylcholine (B1216132) receptors | nih.gov |

| Tefludazine and Octoclothepin | Deduction of biologically active conformations | Rationalization of enantioselectivity at dopamine receptors | nih.gov |

Computational Chemistry and Theoretical Characterization of Aminomethylpyridazines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.

The electronic character of a molecule is fundamental to its reactivity. DFT calculations are employed to determine the distribution of electrons and the energies of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. aimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, facilitating charge transfer. nih.gov For 4-Aminomethyl-5-methylpyridazine, the HOMO is expected to be localized primarily on the electron-rich aminomethyl group and the pyridazine (B1198779) ring, while the LUMO would also be distributed across the pyridazine ring system. The precise energy values and distribution can be calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net This analysis helps in understanding the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Data from HOMO-LUMO Analysis

| Parameter | Description | Representative Value (eV) | Implication for this compound |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com |

Note: These values are illustrative and represent typical outputs from DFT calculations for similar heterocyclic molecules. Actual values for this compound would require specific computation.

DFT calculations are instrumental in assessing the thermodynamic stability of molecules by computing their total electronic energy. By comparing the energies of different isomers or conformers of this compound, the most stable structure can be identified.

Furthermore, these calculations can predict the feasibility of chemical reactions by determining the energy profile of a reaction pathway. This includes calculating the energies of reactants, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, dictates the reaction rate. This predictive capability is crucial for designing efficient synthetic routes and understanding potential degradation pathways.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. This allows for the virtual screening of compounds and the identification of potential drug candidates.

For this compound, docking studies could be performed against various protein targets to hypothesize its biological activity. The results would predict not only the binding energy but also the specific pose of the molecule in the active site, providing a basis for understanding its potential mechanism of action. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyridazine Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Kinase | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| HER2 Kinase | -7.9 | Thr862, Asp863 | Hydrogen Bond, Electrostatic |

| VEGFR-2 Kinase | -9.1 | Cys919, Glu885 | Hydrogen Bond, Pi-Alkyl |

Note: This table is a hypothetical representation based on docking studies of similar kinase inhibitors and serves to illustrate the data obtained from such an analysis.

Following docking, the specific intermolecular interactions that stabilize the ligand-protein complex are analyzed. These interactions are crucial for binding affinity and specificity. For this compound, key interactions would include:

Hydrogen Bonding: The primary amine of the aminomethyl group and the nitrogen atoms of the pyridazine ring can act as hydrogen bond donors and acceptors, respectively.

Electrostatic Interactions: The polar nature of the molecule can lead to favorable electrostatic interactions with charged or polar residues in the binding site.

Hydrophobic Interactions: The methyl group and the hydrocarbon portions of the pyridazine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The aromatic pyridazine ring can participate in π-π or cation-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Monte Carlo Simulations in Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying complex systems with many degrees of freedom, such as the adsorption of molecules onto surfaces. researchgate.net

Grand Canonical Monte Carlo (GCMC) is a specific MC method used to simulate adsorption by calculating the equilibrium distribution of molecules between a bulk phase (gas or liquid) and a porous material or surface. elsevierpure.com This technique can be applied to study the interaction of this compound with various materials, which is relevant for applications in catalysis, separation, or sensor technology.

The simulations can predict adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature. ed.ac.uk They also provide detailed information on the preferred adsorption sites, the orientation of the adsorbed molecules, and the isosteric heat of adsorption, which quantifies the strength of the interaction between the molecule and the surface. koreascience.kr

Table 3: Parameters and Outputs of a GCMC Simulation for Adsorption

| Input Parameter | Description | Output Result | Description |

|---|---|---|---|

| Adsorbent | The material surface (e.g., zeolite, activated carbon) | Adsorption Isotherm | A plot of adsorbed amount vs. pressure. |

| Adsorbate | This compound | Isosteric Heat of Adsorption | Energy released upon adsorption, indicating interaction strength. |

| Temperature | The simulation temperature (e.g., 298 K) | Density Distribution | Shows the location and orientation of molecules on the surface. |

| Pressure Range | The range of pressures to be simulated. | Adsorption Energy | The potential energy of the molecule on the surface. |

Spectroscopic and Structural Characterization Methods in Theoretical Context

The theoretical investigation of aminomethylpyridazines, particularly this compound, provides invaluable insights into their electronic structure, conformation, and potential interactions. Computational chemistry serves as a powerful tool to predict and interpret spectroscopic data, aiding in the elucidation of molecular properties and behavior.

Theoretical NMR and Mass Spectral Predictions

Computational methods are instrumental in predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound. Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using quantum mechanical models, such as Density Functional Theory (DFT). These calculations help in the assignment of experimental NMR signals to specific atoms within the molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the molecular geometry and the nature of neighboring functional groups. For instance, the protons of the aminomethyl group are expected to have a characteristic chemical shift, influenced by the electron-withdrawing nature of the pyridazine ring. Similarly, the chemical shifts of the pyridazine ring protons and the methyl group protons can be predicted.

In mass spectrometry, theoretical predictions can help in understanding the fragmentation patterns of this compound. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways upon ionization. This information is crucial for the interpretation of experimental mass spectra and for the structural elucidation of unknown compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |

| ¹H (pyridazine ring) | 7.5 - 9.0 | Aromaticity, nitrogen atoms |

| ¹H (aminomethyl) | 3.5 - 4.5 | Proximity to the pyridazine ring |

| ¹H (methyl) | 2.0 - 2.5 | Shielding effect |

| ¹³C (pyridazine ring) | 120 - 160 | Heteroaromatic system |

| ¹³C (aminomethyl) | 40 - 50 | Aliphatic carbon attached to nitrogen |

| ¹³C (methyl) | 15 - 25 | Aliphatic carbon |

Table 1: Illustrative Theoretical NMR Chemical Shift Predictions for this compound.

| Fragment Ion | Predicted m/z | Plausible Neutral Loss |

| [M-NH₂]⁺ | 106 | Ammonia (B1221849) |

| [M-CH₃]⁺ | 106 | Methyl radical |

| [M-HCN]⁺ | 94 | Hydrogen cyanide |

Table 2: Illustrative Predicted Mass Spectral Fragmentation for this compound.

X-ray Crystallography for Binding Mode Elucidation

X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional atomic structure of a crystalline solid. mdpi.comspast.org In the context of this compound, obtaining a single crystal would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsional angles. This experimental data is invaluable for validating and refining the geometries predicted by computational methods.

Furthermore, X-ray crystallography is a key method for elucidating the binding mode of a ligand to a biological macromolecule, such as a protein or a nucleic acid. mdpi.com If this compound were to be studied as a ligand, co-crystallization with its target would reveal the specific interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, that govern the binding process. This structural information is fundamental for understanding the basis of molecular recognition and for the rational design of more potent and selective molecules. The crystallographic data provides a static picture of the binding pose, which can be complemented by computational methods to explore the dynamic aspects of the interaction.

| Parameter | Significance in Structural Analysis |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry elements of the crystal lattice. |

| Atomic Coordinates | Provide the precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Offer insight into the covalent structure and strain of the molecule. |

| Hydrogen Bonding | Identifies key intermolecular interactions that stabilize the crystal packing and binding poses. spast.org |

Table 3: Key Parameters Obtained from X-ray Crystallographic Analysis.

Vibrational Spectroscopy (FTIR) and Electronic Spectroscopy (UV-Vis) Interpretations

Theoretical calculations are highly effective in interpreting vibrational (FTIR) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical FTIR spectrum can be generated. This computed spectrum can then be compared with the experimental one, aiding in the assignment of specific absorption bands to the vibrational modes of the molecule, such as the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and the ring vibrations of the pyridazine core. nih.gov

Similarly, theoretical methods, like Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic transitions of a molecule. These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be correlated with the peaks observed in an experimental UV-Vis spectrum. researchgate.net The electronic transitions in this compound are expected to be of π → π* and n → π* character, arising from the pyridazine ring and the lone pairs of the nitrogen atoms. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Aminomethyl group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridazine ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl and aminomethyl groups |

| C=N and C=C Stretch | 1400 - 1600 | Pyridazine ring |

Table 4: Illustrative Theoretical FTIR Vibrational Frequencies for this compound.

| Electronic Transition | Predicted Wavelength Range (nm) | Description |

| π → π | 200 - 300 | High-energy transition within the pyridazine ring. |

| n → π | 300 - 400 | Lower-energy transition involving nitrogen lone pairs. |

Table 5: Illustrative Theoretical UV-Vis Electronic Transitions for this compound.

Derivatization and Scaffold Applications of the 4 Aminomethyl 5 Methylpyridazine Moiety

Design and Synthesis of Novel Analogues and Derivatives

The inherent chemical properties of the pyridazine (B1198779) ring system provide a foundation for the design and synthesis of a wide array of analogues and derivatives. Chemists employ various strategies to modify the 4-aminomethyl-5-methylpyridazine core, aiming to fine-tune its physicochemical and biological properties.

The functionalization of the pyridazine scaffold is a key step in creating novel derivatives. The reactivity of the pyridazine ring is dictated by the presence of two adjacent, electron-withdrawing nitrogen atoms, which makes the ring electron-deficient. uni-muenchen.de This characteristic governs the strategies for introducing new functional groups at various positions.

Reactions with Electrophiles: Electrophilic substitution on the carbon atoms of the pyridazine ring is generally difficult due to the deactivating effect of the ring nitrogens. uni-muenchen.de Instead, electrophilic additions, such as protonation, alkylation, and N-oxidation, typically occur at the nitrogen atoms. uni-muenchen.de

Reactions with Nucleophiles: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. uni-muenchen.de Nucleophilic aromatic substitution (SNAr) reactions are particularly effective, especially on halopyridazines, allowing for the straightforward synthesis of unsymmetrically 3,6-disubstituted pyridazines. uni-muenchen.de The regioselectivity of nucleophilic addition to the pyridazine core can depend on the reagent used; for instance, Grignard reagents tend to add at the 4-position, while organolithium reagents often react at the 3-position. uni-muenchen.de

Modern Functionalization Methods: Advanced methods have been developed for the selective functionalization of nitrogen-containing heterocycles. One such strategy involves the conversion of a C-H bond at the 4-position into a heterocyclic phosphonium (B103445) salt. acs.org This phosphonium group can then be readily substituted to introduce various functionalities, including C-O, C-S, C-N, and C-C bonds, offering a versatile and regioselective approach for modifying diazines like pyridazine. acs.org Another modern technique utilizes photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts, enabling the C4-functionalization of the pyridine (B92270) ring under mild, metal-free conditions. nih.gov

| Functionalization Strategy | Position(s) | Reagent/Method | Resulting Modification |

| Electrophilic Addition | N-atoms | Alkylating agents, Oxidizing agents | N-alkylation, N-oxidation |

| Nucleophilic Addition | C3 or C4 | Organolithium or Grignard reagents | C-C bond formation |

| Nucleophilic Aromatic Substitution | C3/C6 (on halo-precursors) | Various nucleophiles | Introduction of diverse substituents |

| Phosphonium Salt Formation | C4 | Tf₂O, PPh₃, NEt₃ | C-PPh₃⁺ group for further conversion |

| Photoredox Catalysis | C4 | 1,4-dihydropyridines | C-C, C-acyl, C-carbamoyl bond formation |

Bioisosterism, the practice of substituting one chemical group with another that maintains similar physical or chemical properties and biological activity, is a cornerstone of medicinal chemistry. researchgate.netmdpi.com The pyridazine scaffold itself can be considered a bioisostere for other aromatic systems, such as a phenyl ring, offering a less lipophilic and more polar alternative. nih.gov

Research into bioisosteric replacements involving the pyridazine core is extensive:

Scaffold Hopping: In one approach, the pyridazine ring was introduced via the ring expansion of a pyrazole (B372694) ring, demonstrating a "scaffold hopping" strategy to create novel JNK1 inhibitors. acs.org

Heterocycle Replacement: The pyridine pharmacophore in certain nicotinic acetylcholine (B1216132) receptor (nAChR) ligands has been replaced with a pyridazine nucleus. nih.gov This bioisosteric substitution resulted in new compounds with altered affinity profiles, highlighting how such changes can modulate biological activity. nih.gov For example, replacing the pyridine in (+/-)-pyrido[3.4-b]homotropane with pyridazine led to a 30-fold decrease in affinity for the (α4)2(β2)3 nAChR subtype. nih.gov

Side-Chain Bioisosteres: Classical bioisosteric replacements, such as substituting a methyl group with a chlorine or fluorine atom, have been explored in pyridazine derivatives. mdpi.com Nonclassical bioisosteres, like the introduction of a trifluoromethyl group, have also been synthesized to create novel pyridazine analogues. researchgate.netmdpi.com

Pyridazine as a Privileged Scaffold in Drug Discovery Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. mdpi.com The pyridazine ring is increasingly recognized as such a scaffold due to its advantageous physicochemical properties and its presence in several approved drugs and clinical candidates. nih.govnih.gov

The ability of the pyridazine core to interact effectively with biological macromolecules is central to its role as a privileged scaffold. This capacity stems from a unique combination of electronic and structural features. nih.govscilit.com

Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors. nih.govscilit.com A key feature is their ability to engage in robust, dual hydrogen-bonding interactions with a target protein, which can significantly enhance binding affinity and specificity. nih.govnih.gov

Dipole Moment and π-π Stacking: The pyridazine ring possesses a high dipole moment. nih.govscilit.com This property facilitates favorable dipole-dipole and π-π stacking interactions with aromatic residues or amide bonds within a protein's binding site. nih.govblumberginstitute.org

Physicochemical Profile: Compared to a phenyl ring, the pyridazine ring is more polar and less lipophilic. nih.gov This can improve a molecule's aqueous solubility and potentially reduce off-target effects, such as inhibition of cytochrome P450 enzymes. nih.gov

Electron-Withdrawing Nature: The π-deficient character of the pyridazine ring makes it an effective electron-withdrawing group, a property that can be harnessed to influence intramolecular charge transfer within a larger molecule. rsc.org

| Property | Description | Implication for Molecular Recognition |

| Weak Basicity | pKa of ~2.3 rsc.org | Modulates ionization state at physiological pH. |

| Dual H-Bond Acceptor | Two adjacent ring nitrogens can accept H-bonds. nih.govnih.gov | Strong and specific interactions with protein targets. |

| High Dipole Moment | Significant separation of charge across the ring. nih.govscilit.com | Facilitates π-π stacking and dipole-dipole interactions. |

| Polarity | More polar and less lipophilic than a phenyl ring. nih.gov | Can improve solubility and metabolic profile. |

The development of chemical libraries—large collections of structurally related compounds—is a fundamental strategy in modern drug discovery for identifying new lead compounds. nih.gov The aminomethylpyridazine scaffold is an attractive core for building such libraries due to its synthetic tractability and privileged nature. acs.orgpyxis-discovery.com

The design of these libraries often involves a scaffold-based approach, where a central core, such as this compound, is systematically decorated with a variety of chemical building blocks. pyxis-discovery.comnih.gov This combinatorial synthesis allows for the rapid generation of thousands of distinct molecules, creating a diverse chemical space to screen against biological targets. nih.gov For instance, the need to identify new JNK inhibitors has spurred efforts to design and synthesize chemical libraries based on the pyridazine nucleus, which can be used to link various other pharmacophoric groups. acs.org The synthesis of multiple series of pyridazine bioisosteres also represents the creation of a focused library designed to explore specific structure-activity relationships. mdpi.com

Applications Beyond Medicinal Chemistry Research

While the pyridazine scaffold is heavily utilized in medicinal chemistry, its unique properties also lend themselves to applications in other scientific and industrial fields.

Agriculture: The pyridazine core is of significant interest in agriculture. mdpi.com Derivatives have been investigated for use as plant growth factors and herbicides. researchgate.netresearchgate.net Studies have specifically examined the biological effects of certain pyridazine bioisosteres on the germination and seedling growth of crops like wheat. mdpi.com

Materials Science: The incorporation of the highly electronegative pyridazine ring into π-conjugated organic compounds has led to the development of new functional materials. rsc.orgrsc.org The π-deficient character of the ring can enhance electron transfer properties, which is advantageous for applications in:

Light-emitting devices

Liquid crystals

Nonlinear optical materials rsc.org

Supramolecular Chemistry and Chemosensors: The nitrogen atoms of the pyridazine ring, with their free electron pairs, act as effective and stable complexing agents for transition metal ions. rsc.org This property is exploited in supramolecular chemistry to construct highly organized and sophisticated molecular architectures. rsc.org Furthermore, this chelating ability, combined with hydrogen bonding potential, makes pyridazine derivatives suitable for use as chemosensors to detect various ions and neutral molecules in environmental or agricultural samples. rsc.orgnih.gov

Corrosion Inhibition Mechanisms and Material Science Applications

The pyridazine ring and its derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.

While specific studies on this compound are not extensively documented in publicly available literature, research on closely related aminomethylpyridazine isomers provides significant insights into the likely mechanisms of action. A study on aminomethylpyridazine isomers as corrosion inhibitors for mild steel in 1 M HCl revealed that these compounds function through adsorption, creating a hydrophobic layer on the metal surface. researchgate.net The presence of π-electrons in the pyridazine ring enhances the durability and effectiveness of this protective film. researchgate.net

The inhibition mechanism is generally considered to be of a mixed-type, meaning it affects both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment. The nitrogen atoms of the pyridazine ring and the aminomethyl group are key centers for adsorption, interacting with the vacant d-orbitals of the metal.

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are crucial in evaluating the performance of these inhibitors. researchgate.net For instance, an increase in polarization resistance and a decrease in corrosion current density in the presence of the inhibitor indicate effective corrosion protection. Surface analysis techniques like scanning electron microscopy (SEM) can visually confirm the formation of a protective film on the metal surface. researchgate.net

The data from studies on aminomethylpyridazine isomers suggest that the position of the aminomethyl group on the pyridazine ring can influence the inhibition efficiency. researchgate.net This highlights the importance of the specific substitution pattern in designing effective corrosion inhibitors.

| Analytical Technique | Information Obtained |

| Potentiodynamic Polarization (PDP) | Determines corrosion rate and inhibitor type (anodic, cathodic, or mixed). |

| Electrochemical Impedance Spectroscopy (EIS) | Investigates the inhibitor's mechanism and the properties of the protective film. |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and confirms the formation of a protective layer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups involved in the adsorption process. |

Role as Intermediates and Building Blocks in Complex Organic Molecules Synthesis

The this compound moiety serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the realm of medicinal chemistry. The presence of a primary amine and a heterocyclic ring system offers multiple points for chemical modification, allowing for the construction of diverse molecular architectures.

The synthesis of molecules containing the this compound scaffold often involves multi-step reaction sequences. fiveable.me These synthetic strategies are designed to construct complex molecules by sequentially adding functional groups and building up the molecular framework. fiveable.me

One of the key advantages of using this scaffold is the ability to introduce a variety of substituents onto the pyridazine ring or to modify the aminomethyl group. This versatility is crucial in the development of new therapeutic agents, where subtle structural changes can lead to significant differences in biological activity. The process of creating complex molecules from simpler ones through a series of reactions is a cornerstone of modern organic synthesis. fiveable.me

While specific, publicly documented examples detailing the use of this compound as a starting material in multi-step syntheses are limited, the general principles of organic synthesis suggest its utility. The amino group can readily undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases, which can then be further elaborated. The pyridazine ring itself can be subject to various transformations, depending on the reaction conditions and the other substituents present.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Aminomethyl-5-methylpyridazine, and how can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : The synthesis of pyridazine derivatives typically involves catalytic amination or alkylation reactions. For example, substituting a methyl group at the 5-position and an aminomethyl group at the 4-position may require multi-step protocols, such as nucleophilic substitution under controlled pH (e.g., using ammonia or amines) followed by purification via column chromatography or recrystallization . Purity (>95%) can be ensured using HPLC with UV detection or LC-MS for trace analysis.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. For instance, the aminomethyl group at C4 will exhibit distinct proton coupling patterns in ¹H NMR, while IR spectroscopy can confirm N-H stretching frequencies (~3300 cm⁻¹). Computational methods like DFT calculations (e.g., B3LYP/6-31G*) can predict electronic properties such as charge distribution and HOMO-LUMO gaps .

Q. What solvent systems and pH conditions are ideal for stabilizing this compound in aqueous and organic media?

- Methodological Answer : Pyridazine derivatives are often soluble in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. Stability studies suggest buffered aqueous solutions (pH 6–8) minimize hydrolysis of the aminomethyl group. For long-term storage, lyophilization or storage under inert atmospheres (N₂/Ar) at −20°C is recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl and 4-aminomethyl groups influence the reactivity of pyridazine derivatives in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl group at C5 may deactivate the pyridazine ring toward electrophilic substitution but enhance nucleophilic reactivity at C3/C5. Computational modeling (e.g., molecular docking) can predict regioselectivity in Suzuki-Miyaura couplings, where steric hindrance from the aminomethyl group may favor para-substitution . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying catalyst loads) is advised.

Q. What mechanisms underlie the biological activity of this compound analogs in enzyme inhibition, and how can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer : Pyridazine cores are known to interact with enzymes like kinases or polymerases via hydrogen bonding (aminomethyl group) and hydrophobic interactions (methyl group). SAR studies should synthesize analogs with modified substituents (e.g., halogenation at C6 or bulky groups at C5) and assay inhibitory potency (e.g., IC₅₀ in enzyme assays). Molecular dynamics simulations can map ligand-binding pocket interactions .

Q. How should researchers resolve contradictions in reported bioactivity data for pyridazine derivatives across different experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme isoforms). A meta-analysis of published data should standardize variables (e.g., EC₅₀ normalization) and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular antiviral activity). Contradictions in cytotoxicity data may require toxicity profiling across multiple cell types .

Q. What strategies can mitigate byproduct formation during the functionalization of this compound for drug discovery?

- Methodological Answer : Byproducts often stem from over-alkylation or oxidation. Using protecting groups (e.g., Boc for amines) and low-temperature reactions (−78°C) can suppress side reactions. Reaction monitoring via TLC or inline FTIR helps identify intermediates. For scale-up, flow chemistry with precise temperature/pH control improves selectivity .

Data Analysis and Experimental Design

Q. How can computational tools like molecular docking and QSAR models guide the design of this compound-based inhibitors?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) using crystallographic enzyme structures (e.g., HCV NS5B polymerase) can prioritize analogs with high predicted binding scores. QSAR models incorporating descriptors like logP, polar surface area, and Hammett constants optimize pharmacokinetic properties .

Q. What statistical approaches are recommended for analyzing dose-response data in pyridazine derivative toxicity studies?

- Methodological Answer : Nonlinear regression (e.g., sigmoidal curve fitting) calculates EC₅₀/LC₅₀ values. For high-throughput data, ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences across treatment groups. Machine learning (e.g., random forests) can predict toxicity endpoints from structural fingerprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。